Xylopentaose

Overview

Description

Xylopentaose, also known as Xylopyranose or Xylohexose, is a five-carbon sugar found in nature and used in laboratory experiments. This compound is an important component of the cell wall of plants, and it is also found in the hemicellulose of plant cell walls. This compound is also found in some human and animal tissues and fluids, and it is an essential component of the human diet. This compound has a variety of applications in scientific research, including its use in biochemical and physiological studies, and its use in laboratory experiments.

Scientific Research Applications

Enzyme Activity and Protein Engineering

- Xylopentaose has been used in studies focusing on enzyme activity and protein engineering. For example, a study on the hydrolysis characteristics of xylanase for producing xylo-oligosaccharides demonstrated that this compound was used as a substrate to understand the enzyme's properties and the potential improvements through protein engineering (Li et al., 2017).

Structural Analysis of Enzymes

- This compound has been essential in elucidating the structure of enzymes such as xylanases. In one study, the crystal structure of a family F enzyme, Pseudomonas fluorescens xylanase, was determined using this compound to understand the binding and catalysis mechanism of family F xylanases (Harris et al., 1994).

Investigation of Reaction Mechanisms

- Studies have utilized this compound to investigate the reaction mechanisms of enzymes like endo-1,4-beta-xylanase. One such study used this compound as a substrate to explore different pathways of oligosaccharide degradation, revealing insights into enzyme action patterns and mechanisms (Biely et al., 1981).

Carbohydrate Binding Module Studies

- Research on carbohydrate-binding modules (CBMs) has also employed this compound. For instance, a study analyzed the importance of hydrophobic and polar residues in the binding of CBM15 from Cellvibrio japonicus to this compound, aiding in understanding the interactions between CBMs and their ligands (Pell et al., 2003).

Quantum Mechanical Studies

- This compound has been used in quantum mechanical studies, such as a detailed theoretical investigation of the hydrolysis of this compound by xylanase Cex from Cellulomonas fimi. This study provided insights into the catalytic mechanism of xylanase, crucial for understanding enzyme functions at the molecular level (Liu et al., 2012).

Biofuel and Biomass Utilization

- This compound has been involved in studies related to biofuels and biomass utilization. For example, the production of xylooligosaccharides from sugarcane bagasse using xylanase involved this compound, demonstrating its role in the efficient conversion of agricultural residues into valuable products (Bragatto et al., 2013).

Food and Nutrition Research

- In the food and nutrition field, this compound has been used in studies investigating the composition of sugars in food products. For instance, a study on the sugar composition of xylo-oligosaccharide enzymolysis solution in bread making included this compound as a major component, highlighting its role in food processing and quality (Zhu et al., 2010).

Mechanism of Action

Target of Action

Xylopentaose, a type of xylooligosaccharide, primarily targets xylanases , which are enzymes that degrade hemicellulose . Xylanases belong to different families in the carbohydrate-active enzyme (CAZy) database, with most belonging to GH10 and GH11 . They randomly cleave the internal β-1,4-glycosidic bonds in the xylan backbone .

Mode of Action

This compound interacts with xylanases through a process known as enzymatic hydrolysis . Xylanases cleave the β-1,4-glycosidic bonds in the xylan backbone, producing xylooligosaccharides . The enzymes Xyl1 and Xyl3 belong to the GH10 family, whereas Xyl2 belongs to the GH11 family . Xyl1 is capable of hydrolyzing xylooligosaccharides into xylose, Xyl2 hydrolyzes xylan to long-chain xylooligosaccharides, whereas Xyl3 hydrolyzes xylan to xylooligosaccharides with a lower degree of polymerization .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to the degradation of hemicellulose, particularly xylan . Xylanases randomly cleave the internal β-1,4-glycosidic bonds in the xylan backbone, producing xylooligosaccharides . The hydrolysis of hemicellulose, especially xylan, is considered to be a limiting factor in cellulose degradation .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It’s known that the compound is used in research and biochemical enzyme assays . Its ADME properties and impact on bioavailability would be an interesting area for future research.

Result of Action

The result of this compound’s action is the production of xylooligosaccharides and xylose . Xyl1 is capable of hydrolyzing xylooligosaccharides into xylose, Xyl2 hydrolyzes xylan to long-chain xylooligosaccharides, whereas Xyl3 hydrolyzes xylan to xylooligosaccharides with a lower degree of polymerization .

Action Environment

The action of this compound and its interaction with xylanases can be influenced by environmental factors such as temperature and pH . For instance, the optimal temperature/pH values were 35 °C/6.0, 50 °C/5.0 and 55 °C/6.0 for Xyl1, Xyl2, and Xyl3, respectively . Understanding these environmental influences is crucial for optimizing the use of this compound in various applications.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Xylopentaose interacts with specific enzymes, particularly xylanases, which belong to the glycoside hydrolase family . These enzymes specifically cleave the β-1,4-glycosidic linkages of the xylan backbone, yielding xylooligosaccharides of different lengths, including this compound . The interaction between this compound and these enzymes is crucial for the degradation of xylan, a process important for the utilization of lignocellulosic materials as a sustainable biomass .

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its interaction with xylanase enzymes. This compound is a product of the enzymatic hydrolysis of xylan, where the enzyme cleaves the β-1,4 linkage of xylan to yield xylooligosaccharides, including this compound . This process is crucial for the breakdown of xylan, a major component of plant biomass .

Metabolic Pathways

This compound is involved in the metabolic pathway of xylan degradation, where it is produced as a result of the enzymatic hydrolysis of xylan . This process involves the action of xylanase enzymes, which cleave the β-1,4-glycosidic linkages of xylan .

properties

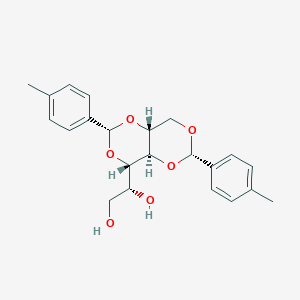

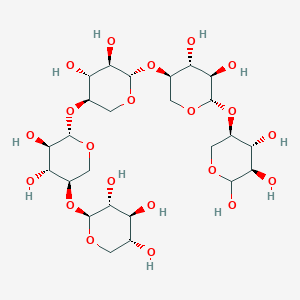

IUPAC Name |

(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O21/c26-6-1-39-22(17(33)11(6)27)44-8-3-41-24(19(35)13(8)29)46-10-5-42-25(20(36)15(10)31)45-9-4-40-23(18(34)14(9)30)43-7-2-38-21(37)16(32)12(7)28/h6-37H,1-5H2/t6-,7-,8-,9-,10-,11+,12+,13+,14+,15+,16-,17-,18-,19-,20-,21?,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFQNKFIEIYIKL-BLPAIIJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC5COC(C(C5O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@@H]5COC([C@@H]([C@H]5O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does xylopentaose interact with carbohydrate-binding modules (CBMs)?

A1: this compound binds to CBMs, particularly those from families like CBM15, within a groove on the protein's surface. This groove contains aromatic amino acids like tryptophan that form stacking interactions with the xylose residues of this compound. Additionally, direct hydrogen bonds between specific amino acids in the CBM and the hydroxyl groups of this compound contribute significantly to binding affinity. [, ]

Q2: What is the role of direct and water-mediated hydrogen bonds in CBM15-xylopentaose binding?

A2: Research suggests that direct hydrogen bonds play a more critical role in CBM15-xylopentaose binding than water-mediated bonds. Mutations disrupting direct hydrogen bonds substantially reduced binding affinity, while disrupting water-mediated bonds had little effect. []

Q3: How does this compound binding to xylanases like Pseudomonas fluorescens xylanase A affect enzyme activity?

A3: Binding of this compound to xylanase A induces conformational changes in the enzyme, particularly around the active site. This includes a shift in the conformation of a key tryptophan residue (Trp 313), leading to a more defined and catalytically competent active site. The binding positions the this compound molecule for hydrolysis, aligning the glycosidic bond to be cleaved with the enzyme's catalytic residues. []

Q4: Does the binding of this compound to xylanases always occur in the expected mode?

A4: Not always. Studies with Pseudomonas fluorescens xylanase A revealed that the typical binding mode, occupying subsites -2 to +3, was hindered by steric clashes. Instead, the this compound molecule bound in an alternative mode, occupying subsites -1 to +4. []

Q5: What is the molecular formula of this compound?

A5: this compound, being a pentose sugar, has the molecular formula C25H42O21.

Q6: What is the molecular weight of this compound?

A6: The molecular weight of this compound is 666.58 g/mol.

Q7: What are the optimal conditions for xylanase activity towards this compound?

A8: The optimal conditions for xylanase activity vary depending on the source of the enzyme. For instance, the xylanase from Deinococcus geothermalis showed maximal activity at 40°C and pH 8.0, with magnesium ions significantly enhancing its activity. [, ]

Q8: Can radiation pretreatment affect the enzymatic hydrolysis of this compound?

A9: Yes, gamma-ray pretreatment of xylan substrates, including those yielding this compound, has been shown to increase the xylanolytic activity of Deinococcus geothermalis. This suggests potential benefits of radiation pretreatment for enhancing xylooligosaccharide production. [, ]

Q9: What are the primary products of this compound hydrolysis by xylanases?

A10: The specific products depend on the type of xylanase involved. Some xylanases, like those from Streptomyces sp. strain B-12-2 (group 2), completely hydrolyze this compound into xylobiose and xylotriose. [] Other xylanases might generate different combinations of xylose and xylooligosaccharides. [, , , ]

Q10: Can xylanases catalyze transglycosylation reactions using this compound?

A11: Yes, certain xylanases, such as the one from Cryptococcus albidus, can catalyze transglycosylation reactions using this compound and other xylooligosaccharides as both donors and acceptors. This leads to the formation of xylooligosaccharides with varying degrees of polymerization. [, ]

Q11: What analytical techniques are commonly used to analyze this compound and other xylooligosaccharides?

A12: High-performance anion exchange chromatography coupled with pulsed amperometric detection (HPAEC-PAD) is a widely used technique for separating and quantifying this compound and other xylooligosaccharides. [, , , ] This method offers high resolution and sensitivity for analyzing complex mixtures of oligosaccharides.

Q12: How are this compound and other xylooligosaccharides typically separated for analysis?

A13: Chromatographic techniques are primarily used for separation. For instance, active carbon column chromatography can isolate this compound from other xylooligosaccharides using different concentrations of ethanol solutions for elution. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.